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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

Get Quote

Executive Summary & Structural Logic
In the development of nonlinear optical (NLO) materials and pharmaceutical intermediates, the

precise characterization of methoxy-nitroaniline isomers is critical. The two primary isomers, 2-

methoxy-4-nitroaniline (2M4NA) and 4-methoxy-2-nitroaniline (4M2NA), exhibit distinct

physicochemical behaviors driven by the relative positioning of their donor (methoxy, amino)

and acceptor (nitro) groups.[1]

This guide provides an objective comparison of these isomers, focusing on the "Ortho Effect"

and hydrogen bonding topologies that define their spectroscopic signatures.

The Structural Divergence: Intra- vs. Intermolecular
Bonding
The defining difference between these isomers lies in their hydrogen bonding potential.

4M2NA (Ortho-Nitro): The nitro group at the ortho position to the amine facilitates a strong

intramolecular hydrogen bond (six-membered chelate ring). This "locks" the molecular

planarity but reduces solubility in polar solvents.
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2M4NA (Para-Nitro): The nitro group is para to the amine. Lacking a proximal acceptor for

the amine protons, this isomer forms extensive intermolecular hydrogen bond networks,

influencing its crystal packing efficiency—a key parameter for Second Harmonic Generation

(SHG) efficiency.

Visualization: Hydrogen Bonding Topology
The following diagram illustrates the structural logic dictating the spectroscopic differences.
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Caption: Comparative logic flow of hydrogen bonding topologies in MNA isomers. 4M2NA

favors intramolecular chelation, while 2M4NA favors intermolecular networks.

Spectroscopic Data Comparison
The following data sets are synthesized from experimental baselines to serve as a reference

for quality control and structural confirmation.

Table 1: Physicochemical Properties
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Property
2-Methoxy-4-
Nitroaniline
(2M4NA)

4-Methoxy-2-
Nitroaniline
(4M2NA)

Significance

CAS Number 97-52-9 96-96-8 Identification

Appearance
Yellow to Orange

Crystalline Powder

Orange-Red

Needles/Solid

Conjugation length

indicator

Melting Point 138 – 142 °C 121 – 127 °C
Purity & Crystal

Lattice Energy

Solubility
Soluble in DMSO,

Acetone; Low in Water

Soluble in DMSO;

Lower in alcohols

Affected by H-bonding

type

Table 2: Infrared (FT-IR) Spectroscopy Data
The vibrational modes of the amine (

) and nitro (

) groups are the primary differentiators.[2] The intramolecular H-bond in 4M2NA weakens the
N-H bond, shifting it to lower frequencies compared to the free amine, but the rigid chelation
often results in sharper peaks.

Functional Group Mode 2M4NA (cm⁻¹) 4M2NA (cm⁻¹)

Amine (-NH₂) (Stretch) 3490 – 3500 ~3487

(Stretch) 3380 – 3390 ~3371

Nitro (-NO₂) (Stretch) 1550 – 1560 ~1576

(Stretch) 1320 – 1340 ~1350

Ether (C-O-C) Stretch 1240 – 1260 1220 – 1250

Note: Data derived from standard KBr pellet transmission spectra.
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Table 3: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Solvent choice is critical. DMSO-d₆ is recommended to disrupt intermolecular H-bonds and

provide sharp signals.

Proton
Environment

2M4NA (

ppm)

4M2NA (

ppm)
Mechanistic Insight

-NH₂ (Amino) 6.5 – 6.8 (Broad s) 7.2 – 7.5 (Broad s)

Deshielded in 4M2NA

due to H-bonding with

ortho-NO₂.

Ar-H (Ortho to NO₂) 7.6 – 7.8 (dd) 7.9 – 8.1 (d)

Strong deshielding by

Nitro group

anisotropy.

Ar-H (Ortho to OMe) 7.4 – 7.5 (d) 6.5 – 6.7 (dd)

Shielded by electron-

donating Methoxy

group.

-OCH₃ (Methoxy) 3.85 – 3.90 (s) 3.75 – 3.80 (s)

Minimal variance,

standard methoxy

region.

Table 4: UV-Vis & Electronic Properties
Both isomers exhibit "Push-Pull" electronic structures, creating Charge Transfer (CT) bands.

Parameter 2M4NA 4M2NA

(Ethanol) ~360 – 380 nm ~380 – 400 nm

Cut-off Wavelength ~470 nm (Solid State) ~345 nm

Band Gap (

)
~2.9 eV ~3.15 eV

NLO Application High SHG Efficiency Moderate SHG Efficiency
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Experimental Protocols
To ensure data integrity, the following self-validating protocols should be used for isolation and

characterization.

Protocol A: Optical Purity Recrystallization
Objective: Remove isomeric impurities that cause peak broadening in spectroscopic analysis.

Dissolution: Dissolve 1.0 g of crude methoxy-nitroaniline in a minimal volume of hot

Ethanol:Acetone (9:1 v/v).

Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble

particulate matter.

Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours. Rapid

cooling traps impurities.

Collection: Collect crystals via vacuum filtration. Wash with cold ethanol (0°C).

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Validation: Measure Melting Point. A range >2°C indicates the need for a second

recrystallization.

Protocol B: NMR Sample Preparation (Self-Validating)
Objective: Prevent concentration-dependent shifts in labile protons (-NH₂).

Solvent Check: Ensure DMSO-d₆ is stored over molecular sieves to prevent water peak (

3.33) interference.

Concentration: Weigh exactly 10 mg of sample into a clean vial.

Solvation: Add 0.6 mL DMSO-d₆. Sonicate for 30 seconds to ensure complete dissolution.

Transfer: Transfer to a 5mm NMR tube.
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Acquisition: Run 16 scans (1H) with a relaxation delay (D1) of at least 2.0 seconds to allow

full relaxation of aromatic protons.

Workflow Visualization: Characterization Pipeline
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Caption: Step-by-step workflow for the isolation and spectroscopic validation of methoxy-

nitroaniline isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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